2-Bromo-3,6-difluorobenzonitrile

Catalog No.
S898461
CAS No.
1502090-29-0
M.F
C7H2BrF2N
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,6-difluorobenzonitrile

CAS Number

1502090-29-0

Product Name

2-Bromo-3,6-difluorobenzonitrile

IUPAC Name

2-bromo-3,6-difluorobenzonitrile

Molecular Formula

C7H2BrF2N

Molecular Weight

218 g/mol

InChI

InChI=1S/C7H2BrF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H

InChI Key

CSCGWWARITYLKM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C#N)Br)F

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Br)F

2-Bromo-3,6-difluorobenzonitrile is a synthetic organic compound with the molecular formula C7H2BrF2N\text{C}_7\text{H}_2\text{BrF}_2\text{N} and a molecular weight of 218 g/mol. This compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions, a bromine atom at the 2 position, and a cyano group (CN-\text{C}\equiv \text{N}) at the 1 position. The presence of these substituents contributes to its unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications in material science and pharmaceuticals.

Finding More Information:

  • Chemical databases like PubChem () can be a good starting point for finding information on new compounds. While PubChem does not currently have an entry for 2-Bromo-3,6-difluorobenzonitrile (as of March 10, 2024), it can provide information on similar structures and potentially useful references.
  • Scientific literature search engines like Google Scholar or Scifinder can be used to identify recent research publications mentioning 2-Bromo-3,6-difluorobenzonitrile. However, due to the potential novelty of the compound, such searches might not yield significant results.

  • Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups under specific conditions, allowing for the modification of its chemical structure.
  • Coupling Reactions: The cyano group can engage in coupling reactions to produce more complex molecules. Common reagents employed in these reactions include n-butyllithium, potassium tert-butoxide, and dimethylformamide (DMF) .

As an organic nitrile, 2-Bromo-3,6-difluorobenzonitrile may interact with biological nucleophiles, potentially influencing various biochemical pathways. Its nitrile group allows it to form new carbon-carbon bonds, which can alter the function of target molecules. The compound's pharmacokinetics suggest it may undergo hydrolysis and reduction in biological systems, leading to metabolites that could exhibit distinct biological activities.

The synthesis of 2-Bromo-3,6-difluorobenzonitrile typically involves several steps:

  • Bromination: Starting from 3,5-difluorobromobenzene, bromination introduces a bromine atom at the desired position.
  • Diazotization: The brominated compound is treated to form a diazonium salt.
  • Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group, yielding 2-Bromo-3,6-difluorobenzonitrile.

This multi-step process is often optimized for large-scale synthesis to enhance cost-effectiveness and environmental safety .

2-Bromo-3,6-difluorobenzonitrile has diverse applications across various fields:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of numerous pharmaceutical compounds.
  • Material Science: The compound is utilized in developing new materials with unique properties due to its specific electronic and steric characteristics.
  • Organic Synthesis: It acts as a valuable building block for constructing complex organic molecules .

When comparing 2-Bromo-3,6-difluorobenzonitrile with similar compounds, several notable differences emerge:

Compound NameMolecular FormulaKey Differences
2,3-DifluorobenzonitrileC7H4F2N\text{C}_7\text{H}_4\text{F}_2\text{N}Lacks bromine; less reactive in substitution reactions.
4-Bromo-2,6-difluorobenzonitrileC7H4F2Br\text{C}_7\text{H}_4\text{F}_2\text{Br}Different bromine positioning affects reactivity.
3-Bromo-2,6-difluorobenzonitrileC7H4F2Br\text{C}_7\text{H}_4\text{F}_2\text{Br}Similar structure but different substitution pattern.

The uniqueness of 2-Bromo-3,6-difluorobenzonitrile lies in its specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity not found in its analogs .

XLogP3

2.5

Dates

Last modified: 08-16-2023

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